molecular formula C19H19N3O2 B3019448 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034616-85-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3019448
CAS No.: 2034616-85-6
M. Wt: 321.38
InChI Key: BKXXTPMSDQUDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical research compound featuring an imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significant pharmacological potential. This specific derivative is offered for research and development purposes to investigate its properties and potential applications. The imidazo[1,2-a]pyridine core is a widely explored heterocyclic system in drug discovery. Compounds based on this scaffold have demonstrated a broad spectrum of biological activities, positioning them as valuable tools for pharmaceutical research. Notably, imidazo[1,2-a]pyridine derivatives have been investigated as agonists for nuclear receptors like Nurr1, a target with high relevance for developing novel therapeutic strategies for neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, this chemical class has been utilized in the development of inhibitors for various kinases, including Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in numerous diseases, from diabetes to central nervous system pathologies . Other research avenues include their investigation as Bromodomain-containing protein 4 (BRD4) inhibitors for oncology research, particularly in combating melanoma , and their exploration for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis . The structural motif is considered a key heterocycle in many FDA-approved pharmaceuticals . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety data and full toxicological profile of this specific compound may not be fully characterized. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(14-8-11-24-12-9-14)21-16-6-2-1-5-15(16)17-13-22-10-4-3-7-18(22)20-17/h1-7,10,13-14H,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXXTPMSDQUDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s key differentiator is the tetrahydro-2H-pyran-4-carboxamide group, which contrasts with substituents in analogs:

  • Patent Compounds () : Many analogs feature halogenated aryl groups (e.g., 6-chloro-3-pyridinyl) or trifluoromethyl/pentafluoroethyl substituents, which enhance lipophilicity and metabolic stability. Examples include 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine, where nitro and methoxy groups may influence redox properties .
  • Academic Derivatives (): Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) incorporate ester and nitrophenyl groups, increasing polarity but reducing oral bioavailability compared to carboxamides .
Table 1: Substituent Comparison
Compound Core Structure Key Substituents Functional Impact
Target Compound Imidazo[1,2-a]pyridine-phenyl Tetrahydro-2H-pyran-4-carboxamide Enhanced solubility, conformational rigidity
Patent Analog () Imidazo[1,2-a]pyridine 6-Chloro-3-pyridinyl, nitro, trifluoromethyl Lipophilicity, metabolic stability
Academic Derivative 1l () Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, 4-nitrophenyl, cyano High polarity, reduced bioavailability
Table 2: Physical and Spectral Properties
Compound Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR) HRMS Validation
Academic Derivative 2d 55 215–217 Aromatic H: δ 7.6–8.1; ester CO: 1730 cm⁻¹ (IR) Confirmed
Academic Derivative 1l 51 243–245 Phenethyl H: δ 2.8–3.1; nitrophenyl H: δ 8.2–8.4 Confirmed

Functional and Pharmacological Implications

  • Target Compound : The tetrahydro-2H-pyran group may improve water solubility compared to halogenated or ester-containing analogs. The carboxamide linkage could enhance target binding via hydrogen bonding.
  • Academic Derivatives: Nitrophenyl and cyano groups () may confer electron-withdrawing effects, stabilizing intermediates in synthesis but limiting in vivo stability .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an imidazo[1,2-a]pyridine moiety linked to a tetrahydro-2H-pyran-4-carboxamide. Its structural formula can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

Imidazo[1,2-a]pyridine derivatives have been identified as effective inhibitors in various biochemical pathways. Notably:

  • Targeting KRAS G12C : Some derivatives have shown significant anti-proliferative effects against cancer cells harboring the KRAS G12C mutation, a common driver in several cancers. This inhibition is crucial for disrupting cell proliferation and survival pathways .
  • Anti-inflammatory Activity : Compounds within this class have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. For instance, modifications to the imidazo[1,2-a]pyridine scaffold have resulted in enhanced potency compared to traditional anti-inflammatory agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Inhibits proliferation of KRAS G12C-mutated cancer cells.
Anti-inflammatory Reduces TNF-α production in vitro and in vivo; comparable potency to established inhibitors.
Enzyme Inhibition Interacts with various enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • KRAS G12C Inhibition Study :
    • A study demonstrated that derivatives effectively inhibited cell growth in NCI-H358 cells (KRAS G12C mutant), showing IC50 values significantly lower than those of control compounds .
  • Anti-TNF-α Activity Evaluation :
    • A series of imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives were synthesized and tested for their ability to inhibit TNF-α production. The most potent derivative exhibited an IC50 comparable to SB-203580, a known p38 MAPK inhibitor .
  • Biochemical Pathway Analysis :
    • Research indicated that these compounds could modulate key signaling pathways involved in inflammation and cancer progression, leading to potential therapeutic applications .

Q & A

Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold can be synthesized via cyclization reactions. For example:

  • One-pot two-step reactions using 2-aminopyridine derivatives and carbonyl-containing intermediates (e.g., α-haloketones) under reflux in ethanol, yielding imidazo[1,2-a]pyridines with moderate to high purity (55–75% yields). Reaction optimization includes temperature control (80–100°C) and solvent selection (ethanol/water mixtures) to minimize side products .
  • Mannich base modifications at the C-3 position of the imidazo[1,2-a]pyridine ring, enabling functionalization with morpholine or phenylamino groups to enhance biological activity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • NMR spectroscopy : 1H and 13C NMR confirm hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon shifts (imidazo[1,2-a]pyridine carbons at δ 110–150 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 394.47) with <2 ppm deviation from theoretical values .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC : Purity ≥98% confirmed using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • Solubility profiling : DMSO (2 mg/mL) is preferred for in vitro assays due to low aqueous solubility .

Advanced Research Questions

Q. How does substituent variation at the C-3 position affect COX-2 inhibition?

Structure-activity relationship (SAR) studies show:

  • Morpholine-substituted derivatives exhibit the highest COX-2 inhibition (IC50 = 0.07 µM) and selectivity (index = 217.1) due to enhanced hydrogen bonding with the enzyme’s active site.
  • Phenylamino groups with electron-withdrawing substituents (e.g., -NO₂) reduce activity, while electron-donating groups (e.g., -OCH₃) improve potency .

Q. What computational approaches predict pharmacokinetic properties?

  • Molecular docking : Used to identify binding poses in targets like CLK kinases (e.g., binding affinity −8.0 to −9.4 kcal/mol) .
  • ADME prediction : Tools like SwissADME assess logP (~3.5), bioavailability (Lipinski’s rule compliant), and blood-brain barrier permeability (low) .

Q. How does METTL3 inhibition by this compound impact acute myeloid leukemia (AML)?

  • In vitro assays : STM2457 (a derivative) shows IC50 < 100 nM in AML cell lines by blocking m⁶A RNA methylation, inducing apoptosis via downregulation of oncogenic transcripts (e.g., MYC) .
  • Selectivity profiling : >100-fold selectivity over METTL14 confirmed via kinase panel screening .

Q. What experimental models resolve discrepancies in in vitro vs. in vivo efficacy?

  • Xenograft models : Subcutaneous AML tumor models in mice treated orally (50 mg/kg/day) show 60–70% tumor growth inhibition, correlating with plasma concentrations (Cmax ~1.2 µM) .
  • Hepatic microsome assays : Identify metabolic stability (t½ > 2 hours in human microsomes) and cytochrome P450 interactions (e.g., CYP3A4 inhibition) .

Q. Can this compound act as a multi-target kinase inhibitor?

  • Kinase profiling : Derivatives (e.g., Cpd-1 and Cpd-3) inhibit CLK1/2/4 (IC50 10–50 nM) and CDK2 (IC50 100 nM) via competitive ATP binding, validated by crystallography .
  • Off-target effects : Screen against 468 kinases (DiscoverX) reveals <5% off-target activity at 1 µM .

Methodological Challenges

Q. How are synthetic impurities managed during scale-up?

  • Byproduct identification : LC-MS detects dimerization byproducts (e.g., m/z 788.94) formed during Mannich reactions, mitigated by slow reagent addition .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (ACN/water + 0.1% TFA) achieves >95% purity .

Q. What strategies optimize solubility for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS) .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC increased by 3-fold in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.